1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
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Overview
Description
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoromethyl group and the bicyclo[1.1.1]pentane core imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through various fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and other scalable techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially leading to new therapeutic agents.
Materials Science: The bicyclo[1.1.1]pentane core can be used in the design of novel materials with unique mechanical and electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.
Industrial Applications: Potential use in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The fluoromethyl group and the bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine hydrochloride
Uniqueness
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its trifluoromethyl analogs.
Properties
CAS No. |
2919954-76-8 |
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Molecular Formula |
C7H13ClFN |
Molecular Weight |
165.63 g/mol |
IUPAC Name |
[3-(fluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-4-6-1-7(2-6,3-6)5-9;/h1-5,9H2;1H |
InChI Key |
AOFNHYCYDZEIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)CF)CN.Cl |
Origin of Product |
United States |
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